5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with an N-ethylsulfamoyl group and a methoxy group, along with a tetramethylpiperidinyl moiety. The unique structure of this compound lends itself to diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,2,6,6-tetramethylpiperidine to yield the benzamide.
Introduction of the N-ethylsulfamoyl Group: The N-ethylsulfamoyl group can be introduced by reacting the benzamide with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The N-ethylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of the benzamide can produce 2-methoxybenzylamine.
Scientific Research Applications
5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may have therapeutic potential as a drug candidate for treating various diseases, pending further research and clinical trials.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-methoxybenzamide: Lacks the N-ethylsulfamoyl group, which may result in different chemical reactivity and biological activity.
5-(N-methylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its properties.
Uniqueness
The presence of the N-ethylsulfamoyl group in 5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-7-20-27(24,25)14-8-9-16(26-6)15(10-14)17(23)21-13-11-18(2,3)22-19(4,5)12-13/h8-10,13,20,22H,7,11-12H2,1-6H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPIEKHJWOWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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